molecular formula C10H10BrF2NO4 B1443181 1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene CAS No. 1184388-87-1

1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene

Cat. No. B1443181
CAS RN: 1184388-87-1
M. Wt: 326.09 g/mol
InChI Key: QLSDVXNFSZVNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene is an organobromine compound with a variety of uses. It is an important reagent in organic synthesis and has been used in many scientific research applications. This compound is a colorless, volatile liquid with a boiling point of 108°C and a melting point of -20°C. It is soluble in organic solvents and has a moderate solubility in water. It is also known as 1-bromo-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene, 1-bromo-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene, and 1-bromo-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene.

Mechanism of Action

1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene is a highly reactive compound and can undergo a variety of reactions. The most common reaction is the nucleophilic substitution reaction, in which the bromine atom is replaced by a nucleophile, such as an alcohol or an amine. This reaction is favored by the presence of an electron-withdrawing group, such as the nitro group. The reaction is also favored by the presence of an electron-donating group, such as the methoxy group.
Biochemical and Physiological Effects
This compound is a highly reactive compound and can have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to have an inhibitory effect on the activity of proteins, such as the enzyme acetylcholinesterase, which is involved in the regulation of muscle contraction.

Advantages and Limitations for Lab Experiments

1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene has several advantages for laboratory experiments. It is a highly reactive compound and can be used in a variety of reactions. It is also relatively inexpensive and can be easily obtained. However, it is a volatile liquid and must be handled with care. It is also toxic and should be handled with appropriate safety precautions.

Future Directions

Due to its versatile nature, 1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nit

Scientific Research Applications

1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of pharmaceuticals. It has also been used as a reagent in the synthesis of heterocyclic compounds, as a reagent in the synthesis of polymers, and as a reactant in the synthesis of drugs.

properties

IUPAC Name

1-(bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF2NO4/c1-17-8-2-6(4-11)7(14(15)16)3-9(8)18-5-10(12)13/h2-3,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSDVXNFSZVNKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CBr)[N+](=O)[O-])OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene
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1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene
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1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene
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1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene
Reactant of Route 5
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1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene
Reactant of Route 6
1-(Bromomethyl)-4-(2,2-difluoroethoxy)-5-methoxy-2-nitrobenzene

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